molecular formula C5H8N2O B593660 (3-Methylisoxazol-4-YL)methanamine CAS No. 139458-30-3

(3-Methylisoxazol-4-YL)methanamine

Cat. No.: B593660
CAS No.: 139458-30-3
M. Wt: 112.132
InChI Key: JRPBQFVNYPRYAJ-UHFFFAOYSA-N
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Description

(3-Methylisoxazol-4-YL)methanamine is a chemical compound with the molecular formula C5H8N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoxazol-4-YL)methanamine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ alternative catalysts or reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoxazol-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methylisoxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylisoxazol-4-YL)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBQFVNYPRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693919
Record name 1-(3-Methyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139458-30-3
Record name 1-(3-Methyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-4-yl)methanamine
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